N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide
Description
N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide-ranging biological activities and therapeutic potential
Properties
IUPAC Name |
N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-23-8-7-17-15(11-23)14-9-12(3-5-16(14)21-17)20(25)22-18-10-13(28(2,26)27)4-6-19(18)24/h3-6,9-10,21,24H,7-8,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYRZIJAJGZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the hydroxy and methylsulfonyl groups on the phenyl ring. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include bases, acids, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with hydroxy, methylsulfonyl, and carboxamide groups. Examples include:
Uniqueness
What sets N-(2-hydroxy-5-methylsulfonylphenyl)-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
